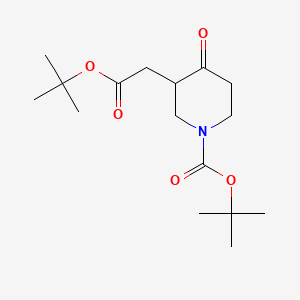

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Overview

Description

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of tert-Butyl Groups: tert-Butyl groups are introduced using tert-butylating agents such as tert-butyl chloride in the presence of a base like potassium tert-butoxide.

Oxidation and Esterification: The final steps involve oxidation and esterification reactions to introduce the oxoethyl and carboxylate groups, respectively.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl groups.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Potassium tert-butoxide (KOt-Bu) is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl groups and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl Ethers: Compounds like propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) share similar tert-butyl groups.

tert-Butyl Hydroperoxide: Used as an oxidizing agent in similar reactions.

Sodium tert-Butoxide: A strong, non-nucleophilic base with similar reactivity.

Biological Activity

Tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, molecular structure, and biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of approximately 313.39 g/mol. Its structure features a piperidine ring, which is a common motif in many biologically active compounds.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H27NO5 |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 1010814-94-4 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves nucleophilic displacement reactions. For example, tert-butyl bromoacetate can react with a Boc-protected piperazine under basic conditions to yield the desired product in high yield (79%) .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and inhibition of amyloid beta aggregation, which is significant in Alzheimer's disease research.

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect astrocytes from amyloid beta-induced toxicity. For instance, certain derivatives have shown a reduction in TNF-alpha levels and free radicals in astrocyte cultures exposed to amyloid beta . This suggests that tert-butyl derivatives may also possess similar protective properties.

Amyloid Beta Aggregation Inhibition

Research has shown that some piperidine derivatives can inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases. The inhibition of β-secretase activity is also noted, which prevents the formation of toxic aggregates .

Case Studies

- Astrocyte Protection : A study evaluating the effects of a similar compound on astrocytes revealed that it significantly improved cell viability in the presence of amyloid beta peptides. The treated cells showed reduced oxidative stress markers compared to untreated controls .

- In Vivo Studies : In vivo models have been used to assess the efficacy of related compounds in reducing cognitive deficits induced by scopolamine, suggesting potential applications for memory enhancement or neuroprotection .

Properties

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)9-11-10-17(8-7-12(11)18)14(20)22-16(4,5)6/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVCUSTZCGWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678078 | |

| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010814-94-4 | |

| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.